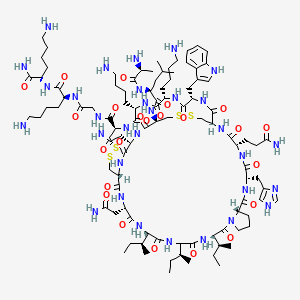![molecular formula C17H11FN2O3S B1139202 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid CAS No. 494191-73-0](/img/structure/B1139202.png)
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid and related compounds involves various chemical reactions. In a study by Ottanà et al. (2017), 4-{[5-arylidene-2-(4-fluorophenylimino)-4-oxothiazolidin-3-yl]methyl}benzoic acids were synthesized as part of a search for new inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic disorders and inflammatory signaling (Ottanà et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been studied extensively. In a 2012 study, Kosma et al. described the crystal structure of a similar compound, highlighting its planar thiazolidine moiety and the arrangement of benzoic acid molecules in layers (Kosma et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives exhibit a variety of chemical reactions due to their functional groups. A study by Mishra et al. (2019) discussed the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating the reactivity of these compounds (Mishra et al., 2019).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives are influenced by their molecular structure. Lozynska et al. (2015) investigated the spectrophotometric behavior of a thiazolidinone derivative, indicating the importance of molecular structure in determining physical properties (Lozynska et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity and potential biological activity, are an area of active research. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors, highlighting the diverse chemical properties of this compound class (Ali et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Researchers Dabholkar and Tripathi (2011) explored the synthesis of 4-thioureidobenzoic acid derivatives and their subsequent transformation into various compounds, including 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid. These compounds displayed antimicrobial activity against gram-negative and gram-positive bacteria, indicating potential applications in fighting bacterial infections (Dabholkar & Tripathi, 2011).
Anticancer Properties
- A study conducted by Soni, Sanghvi, Devkar, and Thakore (2015) involved the synthesis of substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoates, using a compound structurally related to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. These compounds were found to exhibit potent anti-cancer activity, suggesting potential applications in cancer treatment (Soni et al., 2015).
Antifibrotic and Anticancer Action
- Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, and Lesyk (2016) synthesized a series of amino(imino)thiazolidinone derivatives, including molecules structurally similar to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. These derivatives were assessed for their antifibrotic and anticancer activities, revealing promising results as potential therapeutic agents for fibrosis and cancer treatment (Kaminskyy et al., 2016).
Spectrophotometric Applications
- A study by Lozynska, Tymoshuk, and Chaban (2015) investigated the spectrophotometric behavior of a compound similar to 4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. This research focused on developing a method for spectrophotometric determination of palladium ions, suggesting potential applications in analytical chemistry (Lozynska, Tymoshuk, & Chaban, 2015).
Eigenschaften
IUPAC Name |
4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCKPHBALHXMIR-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)


![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)


![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)
